molecular formula C10H13NO2S B1468694 1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1339533-96-8

1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid

Cat. No. B1468694
CAS RN: 1339533-96-8
M. Wt: 211.28 g/mol
InChI Key: LBGXWONGFUFDSO-UHFFFAOYSA-N
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Description

The compound “1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid” is a complex organic molecule that contains a pyrrolidine ring and a thiophene ring . Thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including “1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives have been proven to be effective drugs with anti-inflammatory properties . This makes “1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid” a potential candidate for the development of new anti-inflammatory drugs.

Anti-Psychotic Properties

Thiophene derivatives also exhibit anti-psychotic properties . This suggests that “1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid” could be used in the development of new anti-psychotic medications.

Anti-Arrhythmic Properties

Another potential application of “1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid” is in the treatment of arrhythmias, as thiophene derivatives have been shown to possess anti-arrhythmic properties .

Anti-Anxiety Properties

Thiophene derivatives have also been found to have anti-anxiety properties . This suggests that “1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid” could be used in the development of new anti-anxiety medications.

Anti-Fungal Properties

Thiophene derivatives have been shown to possess anti-fungal properties . This makes “1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid” a potential candidate for the development of new anti-fungal drugs.

Kinase Inhibiting Properties

Thiophene derivatives have been found to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups to them. This suggests that “1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid” could be used in the development of new kinase inhibitors.

Anti-Cancer Properties

Finally, thiophene derivatives have been shown to possess anti-cancer properties . This suggests that “1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid” could be used in the development of new anti-cancer drugs.

properties

IUPAC Name

1-(thiophen-3-ylmethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10(13)9-1-3-11(6-9)5-8-2-4-14-7-8/h2,4,7,9H,1,3,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGXWONGFUFDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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